MC-Pbd
Description
Structure
2D Structure
Properties
Molecular Formula |
C52H50N6O10 |
|---|---|
Molecular Weight |
919.0 g/mol |
IUPAC Name |
N-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]phenyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C52H50N6O10/c1-64-39-15-11-33(12-16-39)35-23-38-29-54-43-27-47(45(66-3)25-41(43)52(63)58(38)31-35)68-21-7-20-67-46-26-42-40(24-44(46)65-2)51(62)57-30-34(22-37(57)28-53-42)32-9-13-36(14-10-32)55-48(59)8-5-4-6-19-56-49(60)17-18-50(56)61/h9-18,24-31,37-38H,4-8,19-23H2,1-3H3,(H,55,59)/t37-,38-/m0/s1 |
InChI Key |
MDHXXZBRMXVGRH-UWXQCODUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)NC(=O)CCCCCN9C(=O)C=CC9=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)NC(=O)CCCCCN9C(=O)C=CC9=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Mc Pbd and Pyrrolobenzodiazepine Pbd Dimers
Strategies for the Stereoselective Synthesis of PBD Monomers
The synthesis of PBD monomers often involves the construction of the characteristic pyrrolo[2,1-c] Current time information in Bangalore, IN.wikipedia.orgbenzodiazepine ring system. Various synthetic approaches have been developed, including those aimed at achieving stereoselective control, which is crucial for the biological activity of PBDs. rsc.orgnih.gov
One strategy involves the reductive cyclization of N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehydes. mdpi.com Another approach utilizes a Ugi/cyclization sequence followed by a controlled reduction step to selectively access pyrrolo[2,1-c] Current time information in Bangalore, IN.wikipedia.orgbenzodiazepine-3-ones. rsc.org Enantioselective total syntheses of PBD monomers have been achieved from nonchiral or commercially available chiral starting materials, employing reactions such as L-proline catalyzed α-amination and Horner-Wadsworth-Emmons olefination to control the stereochemistry at key centers. rsc.org
The C2-aryl PBD monomer is a versatile intermediate that allows for late-stage diversification and the synthesis of both symmetric and non-symmetric PBD dimers. mdpi.comresearchgate.net This synthetic methodology often involves constructing the PBD ring with a substituent at the C8 position, which serves as a handle for linking to other molecules, including linkers for dimerization or conjugation. mdpi.commdpi.com
Dimerization Approaches for Pyrrolobenzodiazepine Scaffolds
PBD dimers are typically formed by joining two PBD monomers through a linker, often attached at the C8 positions of the A rings. researchgate.netmdpi.com The nature of the linker significantly influences the properties of the resulting dimer, including its DNA binding characteristics and potency.
One method for dimerization involves the alkylation of PBD monomers with a dibromoalkane linker in the presence of a base. mdpi.com For instance, PBD dimer 137 was synthesized by alkylating PBD monomer 136 with 1,3-dibromopropane. mdpi.com
Another approach involves the use of transition metal catalyzed reactions for linking PBD monomers. For example, iodobenzene-linked PBD intermediates have been used, allowing for the introduction of different linkers via Sonogashira coupling, Buchwald-Hartwig coupling, or azide-alkyne click chemistry. researchgate.net
The design of the linker in PBD dimers is critical for maintaining the optimal distance between the two PBD units for effective DNA cross-linking. For instance, some studies have explored linkers containing aromatic rings to enhance van der Waals interactions within the DNA minor groove while preserving the necessary spacing between the PBD units. aacrjournals.org
Rational Design and Synthesis of Maleimido-Caproyl (MC) Linkers
Maleimido-Caproyl (MC) linkers are commonly used in bioconjugation, particularly in the construction of ADCs, due to their ability to react with thiol groups, such as those found on cysteine residues in antibodies. nih.govproteogenix.science The synthesis of MC linkers typically involves incorporating a maleimide (B117702) group and a caproic acid (hexanoic acid) spacer.
The maleimide unit provides the reactive handle for conjugation to thiols. The caproyl spacer offers flexibility and can be further modified to incorporate cleavable elements or other functionalities. The synthesis of maleimide units can involve the reaction of maleic anhydride (B1165640) with an appropriate amine. google.com The caproic acid portion is a simple alkyl chain that can be synthesized or obtained commercially. The MC linker structure, such as in maleimidocaproyl valine, contains the maleimide group linked to a caproyl chain. nih.gov
MC linkers are often part of larger linker-payload constructs, such as Maleimido-Caproyl-Valine-Citrulline-para-aminobenzyloxycarbonyl (mc-vc-PABC), where the MC unit serves as the attachment point to the antibody. nih.gov The synthesis of these complex linkers involves coupling the individual components through amide bonds or other suitable linkages. nih.govchemicalbook.com
Conjugation Chemistry for MC-PBD Systems: Linker-Payload Attachment Methodologies
Conjugation in this compound systems primarily refers to the attachment of the MC-containing linker-payload to a targeting molecule, such as an antibody in the context of ADCs. The maleimide group of the MC linker is highly reactive towards free thiol groups. nih.govresearchgate.net
Site-Selective Conjugation Techniques
While traditional conjugation methods using native lysine (B10760008) or cysteine residues can lead to heterogeneous mixtures, site-selective conjugation techniques are employed to achieve more homogeneous ADCs with defined drug-to-antibody ratios (DAR). rsc.orgnih.gov
One common site-selective method involves engineering cysteine residues at specific positions in the antibody sequence. rsc.orgacs.org The maleimide group of the this compound linker-payload then reacts with these introduced thiol groups. rsc.orgnih.gov For example, conjugation to engineered cysteine residues at position 239 of the antibody heavy chain has been shown to yield PBD ADCs with high uniformity. acs.org
Other site-selective strategies include the use of non-natural amino acids or enzymatic methods to introduce specific functional groups for conjugation at predetermined sites. nih.gov Glycoengineering approaches can also be used to introduce azide-functionalized glycans onto antibodies, which can then be conjugated to alkyne-bearing PBD payloads via click chemistry. nih.gov
Chemical Stability of Linker-Payload Bonds in Research Constructs
The chemical stability of the linker-payload bond is critical for ensuring that the cytotoxic payload remains attached to the targeting molecule in circulation and is released effectively at the target site. frontiersin.orgnih.gov Maleimide-cysteine conjugates, formed by the reaction of MC linkers with thiols, can undergo a retro-Michael reaction, leading to premature drug release. nih.govresearchgate.net
Strategies to improve the stability of maleimide-cysteine conjugates include the use of self-stabilizing maleimide linkers. google.com These linkers are designed to undergo an intramolecular reaction after the initial thiol-maleimide addition, forming a more stable linkage, such as a hydrolyzed succinimide (B58015) ring. google.com The stability can be influenced by factors such as the presence of basic functional groups proximal to the maleimide and the introduction of electron-withdrawing groups. google.com
Synthesis of Novel PBD Derivatives and Structural Analogs
Ongoing research involves the synthesis of novel PBD derivatives and structural analogs to explore new chemical space and potentially improve potency, selectivity, or pharmacokinetic properties. proceedings.sciencersc.orgnih.gov
This includes the synthesis of PBD derivatives linked with various units, such as heterocycles and aliphatic chains, often utilizing reactions like copper-catalyzed 1,3-dipolar cycloaddition (CuAAC) to introduce new functionalities. proceedings.science Novel fused pyrrolodiazepine-based libraries have also been synthesized, incorporating the 1,4-diazepine and 2,4-pyrrolidinedione scaffolds through reactions like Mannich-type condensation and chemoselective N-acylation. nih.gov
Efforts are also directed towards synthesizing analogs with modifications to the PBD core or the linker region. For example, isoquinolidinobenzodiazepine (IQB) dimers have been synthesized as a new class of PBD dimer family payloads, demonstrating comparable or even higher activity in certain cell lines compared to traditional PBD dimers. nih.gov The synthesis of these analogs often involves multi-step synthetic routes, including coupling reactions and functional group transformations. nih.gov
The synthesis of C8-O-substituted PBD conjugates and PBD dimers linked via the O-atom at their C8 positions with various linkers (alkyl chains, combinations of alkyl and carbocyclic entities) is an active area of research. mdpi.com These synthetic efforts contribute to a broader understanding of the structure-activity relationships within the PBD class and facilitate the development of next-generation therapeutics.
Modifications to the PBD A, B, C, and D Rings
Modifications to the individual rings of the PBD core structure and the linker connecting the two units significantly influence the compound's properties.
A Ring Modifications: The aromatic A ring, often substituted at the C8 position, serves as a primary site for connecting the two PBD monomers via a linker adcreview.com. Variations in substituents on the A ring can impact the electronic properties and steric profile of the PBD unit, influencing its interaction with DNA. The linker itself, typically a flexible chain (e.g., propyldioxy tether), is attached to the C8 positions and its length and composition are key determinants of the dimer's ability to cross-link DNA at specific sequences adcreview.comnih.gov.
B Ring Modifications: The diazepine (B8756704) B ring contains the electrophilic N10-C11 imine moiety (or its equivalent), which is crucial for forming the covalent aminal linkage with the N2 of guanine (B1146940) bases in the DNA minor groove adcreview.comadcreview.combiopharminternational.com. Modifications around this region can affect the reactivity of the imine. Capping one of the reactive imines with a linker, such as a cleavable peptide sequence in compounds like Tesirine (SG3249), is a strategy to introduce a handle for conjugation and modulate reactivity nih.govresearchgate.net.
C Ring Modifications: The pyrrolidine (B122466) C ring contains the S-chiral center at C11a, which dictates the molecule's three-dimensional shape and its ability to fit within the DNA minor groove biopharminternational.comacs.org. Modifications to the C ring, such as the introduction of unsaturation at the C2 position, can influence the ring's planarity and improve the isohelical fit within the DNA minor groove, enhancing DNA binding and cytotoxicity acs.org. Substitution of the pyrrolidine ring with an indoline (B122111) ring has also been explored, leading to increased activity in some cases biopharminternational.com.
Design Principles for Enhanced Sequence Selectivity and Reactivity
Designing PBD dimers with enhanced DNA sequence selectivity and controlled reactivity is a key aspect of developing these compounds.
Sequence Selectivity: PBDs and their dimers exhibit sequence-selective binding to the minor groove of DNA, with a preference for guanine-rich sequences adcreview.comrsc.orgacs.org. PBD dimers with a C3 linker (like SJG-136) show a preference for cross-linking opposite-strand guanines separated by two base pairs within a 5'-PuGATCPy-3' sequence adcreview.comnih.gov. The linker length plays a significant role in dictating the sequence recognition nih.gov. Modifications to the PBD structure and linker can alter this selectivity. For instance, PBD-biaryl conjugates have shown preferences for GC sequences acs.org. Novel classes of PBD dimers, such as isoquinolidinobenzodiazepine (IQB) dimers, represent efforts to expand the range of DNA sequences that can be targeted biopharminternational.comnih.gov.
Reactivity: The reactivity of the electrophilic imine at the N10-C11 position is central to the DNA alkylation process adcreview.comadcreview.combiopharminternational.com. Chemical modifications can modulate this reactivity. In some designs, one of the imines is capped with a linker, effectively creating a mono-alkylating species upon release, which can influence the balance between interstrand cross-linking and mono-alkylation aacrjournals.org. The stereochemistry at the C11a position is also critical for proper positioning within the minor groove, enabling the alkylation reaction biopharminternational.comcontentstack.com. The (S,S) stereochemistry in IQB dimers, for example, has been shown to be significantly more active than other stereoisomers nih.gov.
Process Optimization and Scalability Considerations in Research Synthesis
The synthesis of PBD dimers, including this compound derivatives, often involves complex, multi-step routes that require careful optimization for scalability in research and potential larger-scale production.
Stereochemical Control: Maintaining the correct stereochemistry, particularly at the C11a centers, throughout the synthesis is paramount. Conditions that could lead to epimerization must be avoided or carefully controlled biopharminternational.comcontentstack.com.
Instability: PBD dimers can be unstable under certain conditions, including acidic, basic, and nucleophilic environments contentstack.com. This necessitates the use of mild reaction conditions and careful handling during synthesis and purification.
Purification: Achieving high purity is essential for these potent compounds. Preparatory scale purification, often using techniques like reverse-phase HPLC, is a critical and sometimes challenging step due to factors like poor solubility and sensitivity acs.org.
Scalability: While initial synthesis may be performed on a small scale, developing a robust and scalable process is necessary for preclinical and clinical studies. This involves identifying critical process parameters and implementing appropriate controls biopharminternational.comcontentstack.comacs.org. Convergent synthesis strategies can aid scalability by allowing parallel synthesis of fragments nih.govmdpi.com.
Here is a table summarizing some reported synthesis yields:
| Compound | Number of Steps | Overall Yield (%) | Reference |
| SG3249 | 30+ | 0.54 | nih.govmdpi.com |
| SG3710 | 7 | 6.35 | nih.gov |
| SG3259 | 17 | Not specified* | acs.org |
The development and optimization of synthetic methodologies are ongoing, driven by the need for efficient, scalable, and controlled production of this compound and other PBD dimer conjugates for research and therapeutic applications.
Molecular Mechanisms of Action of Mc Pbd and Pyrrolobenzodiazepine Pbd Dimers at a Fundamental Level
DNA Minor Groove Recognition and Binding Characteristics of PBD Dimers
PBDs are characterized by a tricyclic structure comprising an aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring, with an S-chiral center at the C11a position. This structural configuration provides a specific three-dimensional shape that allows these molecules to fit precisely within the minor groove of double-stranded DNA. nih.govmdpi.com The interaction is initiated by a fast, reversible non-covalent association within the minor groove, driven by forces such as hydrogen bonding, van der Waals interactions, and electrostatic contacts. nih.govplos.org
Following this initial non-covalent binding, PBDs undergo a crucial covalent reaction. They possess an electrophilic imine moiety (or an equivalent, such as a carbinolamine or carbinolamine methyl ether) at the N10-C11 position. This electrophilic center is attacked by the nucleophilic C2-NH2 group of a guanine (B1146940) base located within the minor groove, leading to the formation of a stable, irreversible aminal covalent bond. nih.govmdpi.complos.orgadcreview.comrsc.orgucl.ac.ukresearchgate.net This covalent attachment locks the PBD molecule into position within the DNA minor groove. nih.gov
Sequence Selectivity of DNA Alkylation and Cross-linking
PBD dimers exhibit distinct sequence selectivity in their DNA alkylation and cross-linking. This selectivity is partly attributed to the precise fit within the minor groove and the specific interactions formed with DNA bases. PBD dimers, typically linked through their C8/C8' positions by a flexible tether, are able to span approximately six base pairs along the minor groove. adcreview.comaacrjournals.org
Studies have shown that PBD dimers, such as SJG-136, preferentially target and covalently bind to specific DNA sequences. A well-established preferred binding site for these dimers is the 5′-PuGATCPy-3′ sequence, where Pu represents a purine (B94841) (Adenine or Guanine) and Py represents a pyrimidine (B1678525) (Cytosine or Thymine). adcreview.comaacrjournals.orgresearchgate.netucl.ac.uk The covalent bonds are formed with the guanine residues on opposite strands within this recognition sequence. adcreview.comaacrjournals.org While the 5′-PuGATCPy-3′ motif is preferred, variations in the central two bases (e.g., 5′-PuGXXCPy-3′, where XX can be TA, AA, or TT) have also been identified as binding sites. rsc.org Some research also suggests that PBDs can bind to terminal guanine residues within DNA strand breaks. plos.org
The sequence selectivity is influenced by both the covalent interactions with guanine C2-NH2 groups and non-covalent interactions, such as hydrogen bonds between the PBD's N10-H protons and the N3 acceptors of adjacent adenines. nih.gov
Interstrand and Intrastrand DNA Cross-link Formation by PBDs
A key feature of PBD dimers, which contributes significantly to their potency, is their ability to form DNA cross-links. Unlike monomeric PBDs that typically form a single covalent adduct with one guanine base (mono-alkylation), dimeric PBDs, possessing two reactive imine functionalities, can form two covalent bonds. ucl.ac.ukresearchgate.net This allows them to create both interstrand cross-links (ICLs) and intrastrand cross-links. mdpi.complos.orgadcreview.comaacrjournals.orgresearchgate.netnih.govmedchemexpress.comresearchgate.net
Interstrand cross-links are formed when each PBD unit of the dimer covalently binds to a guanine base on the opposing DNA strands within the minor groove. adcreview.comaacrjournals.orgadctherapeutics.com This effectively tethers the two DNA strands together. Intrastrand cross-links occur when both PBD units of the dimer bind to guanine bases on the same DNA strand. mdpi.complos.orgresearchgate.netnih.govmedchemexpress.comresearchgate.net The formation of these cross-links, particularly ICLs, is highly efficient and is considered a primary mechanism by which PBD dimers exert their cytotoxic effects. aacrjournals.orgnih.govmedchemexpress.com
The cross-links formed by PBD dimers are notable for causing minimal distortion to the DNA double helix structure. adcreview.comadcreview.com This lack of significant distortion is hypothesized to contribute to the persistence of these adducts in cells, potentially evading recognition and repair by cellular DNA repair mechanisms. adcreview.comresearchgate.netadctherapeutics.comucl.ac.uk
Molecular Basis of DNA Replication and Transcription Inhibition by PBD Dimers
The covalent binding and cross-linking of DNA by PBD dimers have profound consequences for essential cellular processes, primarily DNA replication and transcription. The formation of bulky adducts and, more importantly, interstrand cross-links within the DNA minor groove acts as a physical block to the progression of DNA polymerases during replication and RNA polymerases during transcription. adctherapeutics.comnih.gov
During DNA replication, the presence of a PBD dimer cross-link on the DNA template strand causes the replication fork to stall. adcreview.comresearchgate.net This stalling triggers DNA damage response pathways, which can ultimately lead to cell cycle arrest, often at the G2-M phase, to allow for repair or to initiate programmed cell death (apoptosis). adcreview.comnih.gov The persistence of the cross-links, due to their non-distorting nature and potential evasion of repair, contributes to sustained replication inhibition and increased cytotoxicity. adcreview.comresearchgate.netadctherapeutics.com
Similarly, the binding of PBD dimers to DNA can impede the movement of RNA polymerases, thereby inhibiting transcription. nih.govrsc.orgkcl.ac.ukaacrjournals.org By blocking the transcription machinery from reading the genetic code, PBD dimers can suppress the expression of genes critical for cell survival and proliferation. kcl.ac.ukaacrjournals.org The inhibition of both replication and transcription underscores the potent cytotoxic mechanism of PBD dimers.
Interaction with Specific Cellular Targets Beyond DNA
Transcription Factor Inhibition by PBD Monomers and Dimers
Beyond their direct interference with transcription by blocking RNA polymerase, PBDs, including both monomers and dimers, have been shown to inhibit the activity of specific transcription factors (TFs). mdpi.comrsc.orgkcl.ac.ukaacrjournals.orgrsc.org Transcription factors are proteins that bind to specific DNA sequences (recognition motifs) to regulate gene expression. kcl.ac.ukaacrjournals.org
PBD molecules, by binding to or near these TF recognition sequences within the DNA minor groove, can sterically hinder the binding of transcription factors to their cognate DNA sites. rsc.orgkcl.ac.ukrsc.org This competitive or allosteric inhibition prevents the TFs from exerting their regulatory functions, leading to the downregulation of target genes. kcl.ac.ukaacrjournals.org
Research has identified several transcription factors that can be inhibited by PBDs, including Sp1, NF-Y, NF-κB, EGR-1, AP-1, and STAT3. nih.govmdpi.comrsc.orgkcl.ac.ukaacrjournals.orgrsc.org For example, studies using HPLC/MS have demonstrated the binding of the PBD dimer SJG-136 to the cognate sequences of NF-κB, EGR-1, AP-1, and STAT3. kcl.ac.ukaacrjournals.org Furthermore, gene expression studies have shown that SJG-136 can down-regulate genes dependent on AP-1 and STAT3. aacrjournals.org This ability to interfere with transcription factor binding provides a potential additional mechanism contributing to the antitumor activity of PBDs. mdpi.comkcl.ac.ukaacrjournals.org
Mechanistic Studies of Enzyme Inhibition
In addition to their effects on polymerases, PBDs have been reported to inhibit other DNA processing enzymes. Early studies indicated that PBD monomers and dimers can inhibit enzymes such as endonuclease BamH1 and Ligase 1. nih.gov The inhibition of these enzymes could further contribute to the disruption of DNA maintenance and processing, enhancing the cytotoxic effects.
While some sources mention the inhibition of topoisomerase I and II in the context of distamycin-PBD hybrids, the primary mechanism for these hybrid molecules might involve different interactions compared to standard PBD dimers. rsc.org However, the general principle of PBDs interfering with enzymatic activity related to DNA processing remains a relevant aspect of their molecular mechanism of action.
Further detailed mechanistic studies are ongoing to fully elucidate the extent and significance of PBD dimer interactions with various cellular enzymes beyond their direct effects on DNA polymerase and RNA polymerase.
Molecular Dynamics of MC-PBD Interaction with Biomolecular Systems
Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems, providing insights into their dynamic properties and interactions with other biomolecules acs.orgnih.govsilcsbio.com. In the context of this compound and PBD dimers, MD simulations can be employed to understand the detailed process of their interaction with DNA and potentially other biomolecular targets.
MD simulations can capture the behavior of molecules in full atomic detail, allowing for the study of how PBD dimers approach, enter, and bind within the DNA minor groove acs.orgnih.gov. These simulations can help elucidate the conformational changes that occur in both the PBD dimer and the DNA upon binding and covalent adduct formation. By simulating the system over time, MD can provide information on the stability of the PBD-DNA complex and the dynamics of the covalent linkage.
Furthermore, MD simulations can be used to investigate the influence of the linker structure in PBD dimers, such as the MC-Val-Ala linker in this compound conjugates, on the flexibility and positioning of the PBD units relative to the DNA minor groove. This can help in understanding how the linker affects the efficiency and sequence selectivity of DNA binding and crosslinking.
MD simulations can also provide insights into the non-covalent interactions that precede covalent bond formation, such as van der Waals and electrostatic interactions, which guide the PBD dimer into the minor groove silcsbio.com. The dynamic nature of water molecules and ions in the surrounding environment and their influence on the binding process can also be explored through MD simulations silcsbio.com.
While specific detailed research findings on the molecular dynamics of this compound itself were not extensively found in the search results, MD simulations have been applied to study the binding of other PBD dimers, such as SJG-136, to DNA sequences mdpi.com. These studies have utilized MD simulations to rationalize experimental findings on adduct formation and understand the structural basis of sequence selectivity and transcription factor inhibition mdpi.com.
Impact of Stereochemistry on Molecular Interaction Profiles
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the interaction of small molecules with biomolecular systems, including the binding of PBD dimers to DNA nih.govmdpi.com. The stereochemistry of chiral centers within a molecule can significantly influence its shape, flexibility, and the precise spatial orientation of functional groups involved in binding nih.gov.
PBD molecules contain a chiral center at the C11a position, which is essential for their ability to fit effectively within the narrow confines of the DNA minor groove mdpi.com. The specific stereochemistry at this position dictates the three-dimensional presentation of the molecule to the DNA helix, influencing the initial recognition and subsequent binding events.
For example, studies on a novel C2-aryl-substituted PBD dimer pro-drug, SG2285, indicated that the pro-drug exists in two predominant diastereomeric forms (11S,11′R and 11S,11S') which convert to the active form SG2202 nih.gov. While the specific impact of these diastereomeric differences on the molecular interaction profile was not fully detailed, it highlights that stereochemistry is a consideration in the design and activity of PBD dimers nih.gov.
The precise stereochemical fit within the DNA minor groove is critical for the formation of the covalent aminal bond between the PBD C11 position and the guanine N2 amino group adcreview.comadcreview.commdpi.com. The correct stereochemical configuration ensures that the reactive centers are in optimal proximity and orientation for the nucleophilic attack to occur efficiently adcreview.comadcreview.commdpi.com. Changes in stereochemistry can lead to unfavorable steric interactions or alter the electronic properties of the molecule, thereby reducing binding affinity or preventing covalent adduct formation nih.gov.
Research on other classes of molecules has demonstrated that stereochemical variations can significantly affect interactions with biomolecules, including protein-ligand binding and membrane interactions mdpi.comrsc.orgnih.govrsc.org. These studies underscore the general principle that the three-dimensional structure dictated by stereochemistry is a critical determinant of molecular recognition and biological activity.
Advanced Analytical and Spectroscopic Characterization of Mc Pbd Constructs
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is indispensable for confirming the covalent structure and determining the three-dimensional conformation of MC-PBD constructs. These techniques provide insights into the atomic arrangement and electronic environment of the molecule.
Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly informative. NOESY experiments map through-space correlations between protons that are close to each other (typically <5 Å), allowing for the reconstruction of the molecule's 3D shape. For an this compound dimer, key NOE correlations would be expected between:
Protons on the PBD units and protons on the linker, defining the orientation of the two PBD moieties relative to each other.
Protons on the aromatic A-rings and the pyrrolo C-rings, confirming the characteristic right-handed twist of the PBD skeleton required for fitting into the DNA minor groove. semanticscholar.org
When bound to a DNA duplex, intermolecular NOEs between PBD protons (e.g., H11, aromatic protons) and DNA protons (e.g., sugar protons H1', H4', H5'/5'' and guanine-NH2 protons) provide definitive evidence of minor groove binding and pinpoint the precise orientation of the construct within the groove. nih.gov
Conformational flexibility, especially in the linker region, can be assessed by the presence of broadened signals or multiple sets of resonances in the NMR spectrum, indicating exchange between different conformational states. frontiersin.org
Mass spectrometry is a cornerstone technique for the characterization of this compound constructs, extending far beyond simple molecular weight confirmation. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides precise mass measurements that can confirm the elemental composition of the synthesized molecule with high confidence.
Beyond initial characterization, MS is crucial for studying the stability and reactivity of MC-PBDs. The electrophilic imine moiety (N10-C11) of the PBD is reactive and can exist in equilibrium with hydrated (carbinolamine) and alcohol-adduct (carbinolamine ether) forms in solution. These different species can be detected and characterized by ESI-MS, providing insight into the compound's solution-state chemistry. researchgate.net
Furthermore, tandem mass spectrometry (MS/MS) is invaluable for structural elucidation and for characterizing covalent adducts with DNA. nih.govadcreview.com By isolating a specific this compound-DNA adduct ion and subjecting it to fragmentation, the site of covalent attachment on the DNA (typically the N2 of guanine) and the integrity of the this compound construct can be confirmed. MALDI-TOF-MS has also been successfully used to analyze PBD-DNA adducts, particularly for confirming the formation of interstrand or intrastrand cross-links with specific oligonucleotide sequences. nih.gov
| Detected Species | Chemical Form | Observed m/z ([M+H]⁺) | Notes |
|---|---|---|---|
| Bis-imine | Active form | 557.2 | The reactive form capable of DNA cross-linking. |
| Mono-imine, mono-hydrate | Hydrated form | 575.2 | One imine moiety has reacted with water. |
| Bis-hydrate | Fully hydrated form | 593.2 | Both imine moieties have reacted with water. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. berkeley.edu For this compound constructs, these techniques can confirm the presence of key structural components and probe changes in the molecular environment, such as upon DNA binding.
Characteristic vibrational bands for a typical PBD dimer would include:
Amide C=O stretch: A strong band in the FTIR spectrum, typically around 1630-1680 cm⁻¹, characteristic of the lactam ring.
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
C-N stretches: Found in the fingerprint region (1000-1350 cm⁻¹).
Imine C=N stretch: A weaker band, which can be difficult to distinguish but is critical for reactivity.
Upon binding to DNA, shifts in these vibrational frequencies can occur. For instance, changes in the C=O and C-N stretching frequencies may indicate alterations in the electronic structure of the PBD core due to interactions within the DNA minor groove. nih.gov Raman spectroscopy can be particularly useful for detecting subtle changes in aromatic ring vibrations and can be less susceptible to interference from water than FTIR, making it suitable for studying interactions in aqueous solutions. elsevierpure.com
UV-Visible absorption spectroscopy is used to study the electronic transitions within the chromophores of the this compound construct and to monitor its interaction with DNA. The aromatic rings of the PBD core give rise to characteristic absorption bands in the UV region, typically between 300 and 350 nm. nih.gov
When an this compound molecule binds to the DNA minor groove, its electronic environment is altered, leading to changes in the UV-Vis spectrum. Commonly observed phenomena include:
Hypochromicity: A decrease in the molar absorptivity, which is indicative of the stacking interactions between the PBD chromophore and the DNA base pairs.
Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength, suggesting a stabilization of the excited state and indicating strong interaction with the DNA. nih.gov
Titrating a solution of the this compound construct with increasing concentrations of a target DNA sequence allows for the determination of binding affinity (Kₐ). The presence of a clear isosbestic point in the spectral overlay suggests a two-state equilibrium between the free and DNA-bound ligand. nih.gov
| Ligand | λ_max (free) | Spectral Change upon DNA Binding | Interpretation |
|---|---|---|---|
| PBD1 (Pyrene-linked) | 348 nm | Hypochromicity and 4 nm red shift | External binding to DNA. |
| PBD2 (Dimer) | 306 nm | Hypochromicity, no significant shift | Mild intercalation/interaction. |
Chromatographic Methods for Purity Assessment and Isolation in Research
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and purity assessment of this compound constructs. rsc.org Given the multi-step synthesis of these complex molecules, HPLC is used to separate the final product from starting materials, reagents, and any side products.
Reversed-phase HPLC (RP-HPLC) is the most common method, where the this compound is separated on a hydrophobic stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with modifiers like trifluoroacetic acid. A purity profile is generated by monitoring the eluent with a UV detector at a wavelength where the PBD chromophore absorbs strongly (e.g., ~330 nm). researchgate.net The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks. For regulatory purposes, a purity of >95% is often required.
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry, making it the gold standard for purity analysis. nih.govnih.gov This hyphenated technique allows for the confirmation that the main peak corresponds to the correct molecular weight of the this compound construct and enables the tentative identification of impurities based on their mass-to-charge ratios.
Biophysical Techniques for DNA-Binding Characterization
A variety of biophysical techniques are employed to quantify the affinity, sequence selectivity, and thermodynamic profile of the interaction between this compound constructs and their DNA targets.
DNA Thermal Denaturation: This technique measures the melting temperature (Tₘ) of a DNA duplex, which is the temperature at which half of the double-stranded DNA has dissociated into single strands. The binding of a minor-groove agent like an this compound stabilizes the duplex, leading to an increase in its Tₘ. The magnitude of this increase (ΔTₘ) is a direct measure of the ligand's binding affinity and stabilizing effect. nih.gov For potent cross-linking agents like PBD dimers, ΔTₘ values can be very large (often >30 °C), indicating the formation of a highly stable covalent adduct.
DNA Footprinting: This is a sequencing-based technique used to identify the precise binding location and sequence preference of a molecule on a long stretch of DNA. A DNA fragment is bound with the this compound and then subjected to cleavage by an agent like DNase I. The PBD molecule protects its binding site from cleavage, leaving a "footprint" in the cleavage pattern as visualized on a sequencing gel. This method is crucial for confirming the sequence-selective nature of PBD binding, which typically targets 5'-Pu-G-Pu-3' sequences. semanticscholar.orgnih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating the this compound construct into a solution containing the target DNA, a complete thermodynamic profile of the interaction can be obtained. This includes the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding reaction. Such data reveals whether the binding is enthalpy-driven (favorable bond formation) or entropy-driven (release of ordered solvent molecules), providing deep insight into the molecular forces governing the interaction.
Electrophoretic Mobility Shift Assays (EMSA) for DNA Adduct Formation
While traditionally used to study protein-DNA interactions, electrophoretic mobility assays can be adapted to investigate the effects of this compound adducts. The covalent binding of this compound to a specific DNA sequence can alter the DNA's conformation, which may in turn inhibit the binding of sequence-specific DNA-binding proteins, such as transcription factors. This inhibition can be visualized and quantified using EMSA. In this application, a radiolabeled or fluorescently-labeled DNA probe containing the target binding sequence is incubated with a nuclear protein extract or a purified transcription factor. In the absence of the PBD adduct, a band corresponding to the protein-DNA complex will be observed with retarded mobility (a "shift") compared to the free probe. When the same DNA probe is pre-incubated with this compound to form a covalent adduct, the ability of the transcription factor to bind may be diminished or abolished. This results in a reduction or complete disappearance of the shifted band, providing evidence of the PBD adduct's interference with protein recognition of the DNA sequence. mdpi.commdpi.comnih.gov
A more direct method to visualize the formation of DNA interstrand cross-links by this compound is through denaturing gel electrophoresis. In this technique, a linear, double-stranded DNA fragment (often radiolabeled, e.g., with ³²P) is incubated with the PBD dimer. nih.gov The sample is then subjected to denaturing conditions (e.g., heat or alkaline pH) that separate the double-stranded DNA into single strands. When analyzed by agarose (B213101) or polyacrylamide gel electrophoresis under these denaturing conditions, the untreated DNA migrates as a faster-moving single-stranded (ssDNA) band. However, DNA molecules that have been interstrand cross-linked by this compound cannot be fully denatured; the two strands remain covalently linked and will rapidly reanneal. Consequently, these cross-linked molecules migrate significantly slower, at a position corresponding to double-stranded DNA (dsDNA). The intensity of this dsDNA band relative to the ssDNA band allows for the quantification of cross-linking efficiency in a dose-dependent manner. nih.govnih.gov
Table 1: Principles of Electrophoretic Assays for this compound Adducts
| Assay Type | Principle | Observation | Primary Finding |
|---|---|---|---|
| EMSA (Transcription Factor Inhibition) | A PBD-DNA adduct sterically hinders the binding of a transcription factor to its recognition site. | Reduction or loss of the shifted band corresponding to the protein-DNA complex. | Demonstrates that the this compound adduct can disrupt normal protein-DNA interactions. mdpi.com |
| Denaturing Gel Electrophoresis | An interstrand cross-link prevents the separation of the two DNA strands under denaturing conditions. | Appearance of a slower-migrating double-stranded DNA band, while non-cross-linked DNA runs as a faster single-stranded band. nih.gov | Directly visualizes and allows quantification of interstrand cross-link formation. nih.gov |
Thermal Denaturation Studies of DNA-PBD Complexes
Thermal denaturation studies are a fundamental biophysical tool used to assess the stability of the DNA double helix upon ligand binding. The melting temperature (Tₘ), defined as the temperature at which half of the double-stranded DNA has dissociated into single strands, is a direct measure of duplex stability. The covalent binding of this compound within the minor groove of DNA, particularly the formation of an interstrand cross-link, introduces a "covalent clamp" that significantly stabilizes the duplex against thermal denaturation. nih.gov
This stabilization is observed as an increase in the melting temperature (ΔTₘ). The magnitude of the ΔTₘ value is indicative of the strength and mode of the binding interaction. Intercalating agents typically produce a ΔTₘ of more than 5 °C, while the covalent cross-links formed by PBD dimers can result in much larger increases. adcreview.com By monitoring the absorbance of the DNA solution at 260 nm while slowly increasing the temperature, a melting curve can be generated. The midpoint of the cooperative transition from double-stranded to single-stranded DNA yields the Tₘ. Studies on the PBD dimer SJG-136, a structural analog of this compound, have demonstrated substantial, time- and concentration-dependent increases in the Tₘ of calf thymus DNA, confirming the profound stabilizing effect of covalent cross-linking. nih.gov
Table 2: Thermal Denaturation Data for PBD Dimer SJG-136 with Calf Thymus DNA nih.gov
| Incubation Time at 37°C (hours) | [SJG-136]:[DNA] Molar Ratio | ΔTₘ (°C) |
|---|---|---|
| 0 | 1:500 | 7.1 |
| 1:50 | 8.0 | |
| 1:5 | 9.1 | |
| 18 | 1:500 | 11.3 |
| 1:50 | 12.3 | |
| 1:5 | 31.9 |
Isotopic Labelling and Tracer Studies in Mechanistic Investigations
Isotopic labelling is a powerful technique for elucidating the mechanism of action, distribution, and metabolic fate of a compound. In the context of this compound, this would involve the synthesis of an isotopically labeled version of the molecule, most commonly with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). Tritium is often preferred for its high specific activity, which allows for sensitive detection, and its introduction via catalytic exchange or reduction methods often does not significantly alter the compound's chemical properties. openmedscience.comnih.gov
A tritium-labeled this compound construct serves as a tracer, allowing its path to be followed through complex biological systems. openmedscience.com In mechanistic studies, tritiated this compound can be incubated with cells, and its localization can be determined through subcellular fractionation and liquid scintillation counting. This can confirm the accumulation of the compound in the nucleus and its association with DNA. Autoradiography studies using tissues from research animals administered the labeled compound can provide a detailed visualization of its distribution, highlighting organs or tissues where the compound accumulates. nih.gov Furthermore, analyzing the DNA adducts formed from the radiolabeled PBD can provide quantitative data on the efficiency and persistence of DNA alkylation in different cellular contexts, offering crucial insights into its pharmacodynamic effects. nih.gov
Development of Advanced Detection Methods for PBDs in Biological Matrices for Research Purposes
The development of sensitive and specific bioanalytical methods is essential for the quantitative determination of this compound and its adducts in complex biological matrices like plasma, serum, or tissue homogenates. researchgate.net Due to the high potency and consequently low concentrations of PBDs in biological samples, highly sensitive analytical instrumentation is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose. bioanalysis-zone.com
LC-MS/MS methods offer excellent selectivity by separating the analyte from matrix components chromatographically, followed by mass-selective detection using techniques like multiple reaction monitoring (MRM). This allows for the accurate quantification of the parent compound even in the presence of metabolites and endogenous interferences. bioanalysis-zone.comnih.gov Research on the PBD dimer SJG-136 led to the development of a reversed-phase LC/MS assay for its analysis in mouse plasma, achieving a limit of sensitivity of 5 nM. nih.gov For the analysis of PBD-DNA adducts in tissues, methods have been developed that involve the isolation of DNA, followed by hydrolysis to release the PBD adduct, which is then recovered and quantified by LC-MS/MS. This approach has been used to measure DNA alkylation levels in tumors and other organs, demonstrating that PBD-DNA adducts in tumor tissue can be many-fold higher than in healthy tissues. nih.gov
Table 3: Bioanalytical LC-MS Method Parameters for PBD Dimer SJG-136 in Mouse Plasma nih.gov
| Parameter | Value/Description |
|---|---|
| Technique | Reversed-Phase Liquid Chromatography / Mass Spectrometry (LC/MS) |
| Detection Mode | Fluorescence (260 nm excitation, 420 nm emission) |
| Limit of Sensitivity | 5 nM (2.5 ng/mL) |
| Extraction Efficiency from Plasma | >65% |
| Analyzed Molecular Ion (m/z) | 557.2 |
Computational Chemistry and Theoretical Modeling of Mc Pbd Systems
Molecular Dynamics (MD) Simulations of MC-PBD—DNA Interactions
Molecular dynamics (MD) simulations are powerful tools for studying the dynamic interactions between MC-PBDs and DNA over time. These simulations provide information about the conformational changes of both the PBD and DNA upon binding, the stability of the resulting adducts, and the influence of the surrounding environment. MD simulations have been used to elucidate preferred DNA-binding sites for PBD-duocarmycin dimers and to rationalize sequence selectivity. nih.gov They have also been employed to study the interaction of PBD molecules with different DNA structures, such as G-quadruplexes, and to understand how substituents on the PBD core influence these interactions. plos.orgresearchgate.netnih.gov
Conformational Analysis and Binding Modes
MD simulations allow for detailed conformational analysis of MC-PBDs when bound to DNA. Studies have shown that the C7-substituent of a PBD can orient in different directions within the minor groove. acs.org The formation of either a C11(R)- or C11(S)-PBD adduct is likely dependent on both the specific PBD structure and the DNA sequence. acs.org MD simulations have also been used to investigate the binding modes of PBDs, confirming their interaction within the DNA minor groove and assessing the stability of the resulting complexes. acs.orgipinnovative.com These simulations can reveal how the PBD core fits into the minor groove and how different substituents interact with the groove's environment. plos.org
| PBD Compound | DNA Sequence | Proposed Binding Site/Mode | Simulation Findings | Source |
| UTA-6026 (PBD-CPI dimer) | 5'-C(G)AATTA-3' | Favoured binding site | Simulations correctly predicted the favoured binding site. | nih.gov |
| 'Compound 11' (PBD-CI molecule) | 5'-ATTTTCC(G)-3' | Reported preferred cross-linking sequence | Molecule found to be too short to span the claimed five base pairs; should target sequences with fewer base pairs between G and A. | nih.gov |
| '27eS' (hybrid dimer) | Not reported | Simulations predict spanning two base pairs between covalently reacting G and A bases (e.g., 5'-GTAT(A)-3'). | nih.gov | |
| Sibiromycin | Double-stranded DNA | Interaction within minor groove | C7-sibirosamine sugar does not form hydrogen bonding interactions with groups in the DNA minor-groove wall. acs.org May differ in sequence-selectivity compared to 9-deoxysibiromycin. nih.gov | nih.govacs.org |
| 9-deoxysibiromycin | Double-stranded DNA | Interaction within minor groove | May differ in sequence-selectivity compared to sibiromycin. nih.gov Should have lower binding affinity for certain sequences compared to sibiromycin. nih.gov | nih.gov |
| PBD-Pyrene conjugate (PBD1) | Telomeric G-quadruplex | Stacking of C8-pyrene with G-quartet | C8-pyrene component stacks with the G-quartet; PBD component points orthogonally. researchgate.net | researchgate.net |
| C8-PBD conjugate (KMR-28-18) | Telomeric G-quadruplex | Interaction of C8-side chain with quadruplex DNA | Similar interaction of the C8-side chain with quadruplex DNA rather than the PBD moiety itself. researchgate.net | researchgate.net |
| PBD-ADN conjugate | DNA sequences with AGA-PBD binding motif | Poor accommodation in minor groove | Adenosine moiety prevents covalent binding of the PBD unit. researchgate.net | researchgate.net |
| TSG-1301 (PBD-Imidazole-MPB) | AT- and GC-rich DNA | GC-selective interactions | Imidazole ring nitrogen crucial for inducing GC-selective interactions through hydrogen bonding. aacrjournals.org | aacrjournals.org |
| TSG-1302 (PBD-Pyrrole-MPB) | AT- and GC-rich DNA | AT-selective interactions | Py-MPB moiety contributes to van der Waals interactions with AT-rich DNA. aacrjournals.org | aacrjournals.org |
Solvent Effects on Molecular Interactions
The solvent environment plays a significant role in molecular interactions, including the binding of MC-PBDs to DNA. MD simulations can incorporate explicit solvent molecules (such as water and ions) to provide a more realistic representation of the biological environment. nih.govacs.org These simulations can reveal how solvation affects the conformational dynamics of the PBD and DNA, the strength of non-covalent interactions, and the kinetics of the covalent alkylation reaction. nih.govaacrjournals.org Studies have shown that simulations in explicit solvent can confirm findings from implicit solvent models and provide valuable insights into the mode of DNA interaction. aacrjournals.org
Docking Studies and Binding Affinity Predictions for PBD Targets
Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand) to a target macromolecule (receptor), and to estimate the binding affinity. For PBDs, docking studies are frequently used to predict their binding to DNA, particularly within the minor groove. acs.orgipinnovative.com Docking can help identify potential binding sites and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. ipinnovative.comnih.gov
Docking studies have been applied to investigate the interaction of PBDs with DNA, including covalent docking to model the aminal linkage with guanine (B1146940). acs.org These studies have shown favorable complexes with good affinities between PBDs and DNA. acs.org Molecular docking has also been used to study the binding of PBD-based PROTACs to protein-DNA complexes, such as the RelA/p65-p50-DNA complex. researchgate.netrsc.orgresearchgate.net
Binding affinity predictions are often performed in conjunction with docking studies, using scoring functions to estimate the strength of the interaction. nih.gov While traditional docking scores can provide a qualitative ranking of compounds, more advanced methods, including those based on machine learning and incorporating molecular mechanics/generalized Born surface area (MM/GBSA) calculations, are being developed to improve the accuracy of binding affinity predictions. ipinnovative.comfrontiersin.orgarxiv.orgacs.org
| PBD Compound/System | Target | Computational Method | Key Findings | Source |
| PBDs (various) | DNA minor groove | Covalent molecular docking | Showed favorable complexes with good affinities. acs.org | acs.org |
| Inverted C8-analogues (e.g., compound 29) | Bacterial DNA gyrase (ligand binding domain) | In silico docking | Showed excellent affinity towards both subunits of bacterial DNA gyrase. acs.org | acs.org |
| PBD-PROTAC (15d) | RelA/p65-p50-DNA complex (PDB:1VKX) | Molecular docking | Predicted binding pose in the RelA/p65-DNA binding interface. researchgate.netrsc.orgresearchgate.net | researchgate.netrsc.orgresearchgate.net |
| PBD controls (fluorine-substituted PBD JP-193-12) | RelA/p65-DNA interface | Molecular docking | Typical 2D ligand-interface binding projection highlighting protein-ligand interactions. researchgate.netrsc.orgresearchgate.net | researchgate.netrsc.orgresearchgate.net |
| DAPI | DNA duplex (d(CGCGAATTCGCG)₂) (PDB ID: 1D30) | Molecular docking | Lowest calculated binding energy, showing a stable interaction in the minor groove. ipinnovative.com | ipinnovative.com |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches used to establish relationships between the chemical structure of compounds and their biological activity. These models can help identify the molecular features that are important for activity and predict the activity of new, untested compounds. frontiersin.orgresearchgate.net
SAR studies on PBDs have investigated the impact of substituents at different positions, such as the C2 and C8 positions, on DNA-binding affinity and cytotoxicity. plos.orgacs.orgacs.orgacs.org These studies have shown that C2-aryl and styryl substituents can significantly enhance both DNA-binding affinity and in vitro cytotoxicity, with a correlation between the two. acs.org The presence of C8-substituents can also significantly influence the binding properties of PBDs by enhancing non-covalent interactions in the minor groove. plos.orgacs.org
QSAR modeling has been applied to PBD derivatives to correlate physicochemical descriptors (e.g., log P, molecular weight, steric and electronic factors) with biological activity, such as cytotoxicity. researchgate.netacs.org These models can provide insights into the properties that govern activity and help guide the design of more potent analogs. researchgate.netacs.org For instance, a 2D QSAR analysis showed correlations between biological activity and descriptors like log P and molecular weight for C8-linked PBDs. acs.org QSAR studies have also explored the interaction of PBD derivatives with ABC transporters, identifying physicochemical properties like polar surface area (PSA) as influencing these interactions, which can impact permeability and cytotoxicity. researchgate.net
De Novo Design and Virtual Screening of Novel PBD Analogs
Computational methods are increasingly used for the de novo design and virtual screening of novel PBD analogs with desired properties. De novo design involves generating new molecular structures with predicted activity against a target, often starting from fragments or building blocks. frontiersin.orgnih.goveuropa.eu Virtual screening involves computationally evaluating large libraries of existing compounds to identify potential hits based on predicted binding affinity or other criteria. frontiersin.orgnih.goveuropa.eunih.govstonybrook.edue-century.usacs.org
These techniques are valuable for exploring chemical space and identifying novel scaffolds or modifications that could lead to improved potency, selectivity, or pharmacokinetic properties. nih.govacs.org Pharmacophore-based virtual screening, for example, uses models of essential molecular features for activity to search databases for compounds with similar characteristics. frontiersin.orgnih.gove-century.us Molecular docking is commonly used in structure-based virtual screening to predict binding modes and rank compounds. nih.goveuropa.eustonybrook.edu De novo design approaches can be guided by structural information from docking or MD simulations, as well as by SAR and QSAR models. nih.goveuropa.eu
For example, pharmacophore-based virtual screening and molecular docking were used to identify SJG-136, a pyrrolobenzodiazepine dimer, as a candidate Src-targeted inhibitor. nih.gove-century.usnih.govresearchgate.net De novo design has been used to generate derivatives with improved potency based on a known inhibitor scaffold. nih.gov
Preclinical Research Applications and Fundamental Biological Interactions of Mc Pbd
In Vitro Studies of MC-PBD DNA Cross-linking and Cell-Free System Analysis
The primary mechanism of action for PBD dimers is their capacity to form highly cytotoxic DNA interstrand cross-links. nih.gov In vitro studies using purified DNA or cell-free systems have been instrumental in elucidating the precise molecular interactions that govern this process.
PBD dimers are designed with two reactive PBD units connected by a flexible linker. nih.gov This structure allows them to span the DNA minor groove and covalently bond to the C2-exocyclic amino groups of guanine (B1146940) bases on opposite strands. nih.govcreative-biolabs.com The process begins with non-covalent binding in the minor groove, driven by van der Waals forces and hydrogen bonding, which positions the electrophilic imine moieties of the PBD units for nucleophilic attack by the guanine N2 atoms. nih.gov This results in the formation of a highly stable aminal linkage. nih.gov While this bond is covalent, some studies have shown it can be reversible, a characteristic that may depend on the local DNA sequence and structure. rsc.orgresearchgate.net
The sequence selectivity of PBD dimers is a key feature. They preferentially bind to purine-G-purine sequences. nih.gov For dimers, the ideal binding site consists of two such sequences on opposite strands, separated by a specific number of base pairs, which is dictated by the length of the linker connecting the two PBD units. nih.govport.ac.uk For instance, PBD dimers with shorter linkers (e.g., three methylene (B1212753) units, like SJG-136) favor binding sites with two guanines separated by two base pairs (e.g., 5'-Pu-GATC-Py-3'), whereas those with longer linkers (e.g., five methylene units, like DRG-16) can span wider gaps. nih.govport.ac.ukucl.ac.uk This sequence- and linker-dependent interaction allows for the formation of different types of DNA adducts, including interstrand cross-links, intrastrand cross-links (where both PBD units bind to the same DNA strand), and mono-alkylated adducts. ucl.ac.ukrsc.org
Cell-free systems, which contain the necessary components for transcription and translation without intact cells, provide a controlled environment to study these interactions. frontiersin.org In this context, they are used to analyze the direct formation of PBD-DNA adducts on naked plasmid or linear DNA, free from the complexities of cellular uptake, metabolism, and DNA repair. nih.gov Assays such as plasmid cross-linking assays, often using radiolabeled DNA, can quantify the efficiency of interstrand cross-link formation by different PBD analogues. aacrjournals.org These studies have confirmed that PBD dimers like SG3199 are highly efficient at producing these lesions in a dose-dependent manner. nih.gov
| PBD Dimer | Linker Structure | Optimal Guanine Separation | Relative DNA Cross-linking Reactivity | Relative Cytotoxic Potency |
|---|---|---|---|---|
| SJG-136 (4a) | C8−O(CH₂)₃O−C8' | 2 base pairs (e.g., 5'-GATC-3') | Lower | Lower |
| DRG-16 (4b) | C8−O(CH₂)₅O−C8' | 3-4 base pairs | >10-fold higher than SJG-136 | Significantly Higher (>3400-fold in IGROV1 cells) |
| ELB-21 | C8−O(CH₂)₅O−C8' | 3-4 base pairs | Potent | Potent |
Data synthesized from studies on C8-ether-linked PBD dimers. nih.govport.ac.uk
Mechanistic Investigations of PBD-Induced Cellular Responses in Research Models (Excluding clinical effects)
Once PBD dimers penetrate a cell and form DNA cross-links, they trigger a cascade of cellular responses. The primary consequence of the DNA lesion is the physical blockage of essential DNA processing machinery. The PBD-DNA adducts are particularly effective at stalling DNA replication forks and interfering with transcription. adcreview.comaacrjournals.org
A key characteristic of PBD-induced cross-links is that they cause minimal distortion to the DNA helix. adcreview.com This "stealth" nature is thought to make the lesions difficult for cellular DNA repair machinery to recognize and correct, contributing to their persistence and high cytotoxicity. adcreview.comadcreview.com Cross-links formed by PBD dimers like SG3199 can persist in cells for over 36 hours. nih.gov
The presence of these persistent lesions and stalled replication forks activates the DNA Damage Response (DDR) pathway. Sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are activated, which in turn phosphorylate a host of downstream targets to coordinate a cellular response. nih.gov This response includes the initiation of cell cycle checkpoints, primarily at the G2/M phase, to prevent cells with damaged DNA from entering mitosis. adcreview.com If the damage is too extensive to be repaired, the DDR signaling ultimately triggers apoptosis, or programmed cell death. aacrjournals.orgnih.gov Studies on bisindole-PBD conjugates have shown that this apoptotic response is associated with the generation of reactive oxygen species (ROS) and the downregulation of anti-apoptotic proteins like Bcl-xL. nih.gov
Interactions with Biological Transporters at a Molecular Level (e.g., ABC Transporters)
The efficacy of a cytotoxic agent is dependent not only on its intrinsic potency but also on its ability to reach and remain at its intracellular target. ATP-binding cassette (ABC) transporters are a family of membrane proteins that function as efflux pumps, actively transporting a wide range of substrates, including many therapeutic drugs, out of the cell. nih.gov Overexpression of these transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), is a common mechanism of multidrug resistance in cancer cells. nih.govresearchgate.net
Preclinical studies have shown that PBD dimers are substrates for these transporters. nih.gov Using isogenic cell lines engineered to overexpress specific transporters, researchers have demonstrated that the cytotoxic effect of PBDs is reduced in cells with high levels of P-gp and ABCG2. nih.gov This resistance is a direct result of decreased intracellular drug accumulation, which leads to lower levels of DNA cross-link formation. nih.govresearchgate.net Permeability assays using Caco-2 cell monolayers have confirmed that PBD dimers such as SJG-136 and DRG-16 are actively transported, showing a higher rate of efflux (basal-to-apical transport) than influx (apical-to-basal). nih.gov
Interestingly, the interaction appears to be dependent on the specific PBD structure. For example, the PBD monomer SG-2823 was found to interact significantly with MRP1 after being conjugated to glutathione, while other PBD monomers were less affected. nih.gov Structure-activity relationship analyses suggest that physicochemical properties such as molecular weight, lipophilicity, polar surface area, and the number of hydrogen bond donors/acceptors can influence the likelihood of a PBD derivative interacting with ABC transporters. nih.gov This knowledge is critical for designing next-generation PBDs that can evade efflux-mediated resistance. nih.govresearchgate.net
| Compound | Compound Type | Interacting Transporter(s) | Effect of Interaction |
|---|---|---|---|
| SJG-136 | PBD Dimer | P-gp, ABCG2 | Reduced cytotoxicity due to active efflux |
| DRG-16 | PBD Dimer | P-gp, ABCG2 | Reduced cytotoxicity due to active efflux |
| SG-2823 | PBD Monomer | MRP1 (as GSH conjugate), weak P-gp/ABCG2 | Reduced cytotoxicity in MRP1-expressing cells |
| SG3199 | PBD Dimer | Moderately susceptible to ABCB1 | Contributes to potential resistance mechanisms |
Data compiled from preclinical studies on PBD interactions with ABC transporters. nih.govresearchgate.net
Exploration of Novel Research Applications for PBD Scaffolds
The unique DNA-interactive properties and high potency of the PBD scaffold have led to its exploration in various research applications beyond its traditional role in oncology.
The ability of PBDs to cross-link DNA is a potent bactericidal mechanism. nih.gov Research has demonstrated that PBD dimers possess significant activity against a range of Gram-positive bacteria, including clinically important antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govresearchgate.net The mechanism of action is analogous to their anticancer effects: the compounds efficiently cross-link bacterial genomic DNA, which induces the SOS DNA damage response and leads to rapid cell death. nih.govnih.gov
To improve the antibacterial profile and reduce cytotoxicity against mammalian cells, researchers have developed PBD-biaryl conjugates. nih.gov These molecules replace one of the PBD units with a biaryl moiety that facilitates non-covalent DNA interactions. Many of these conjugates exhibit potent antibacterial activity with less distortion of the DNA helix and a more favorable cytotoxicity profile compared to traditional PBD dimers like ELB-21. nih.gov The bactericidal effect of these conjugates is linked to the formation of covalent DNA adducts that bacteria are unable to efficiently excise and repair. nih.gov
Emerging research has begun to explore the potential of PBD scaffolds in the context of neurological disorders. researchgate.net This exploration is based on the principle that structural modifications to the core PBD tricycle can modulate its biological activity away from pure DNA damage and towards interaction with other molecular targets relevant to neurological function. Studies have pointed to potential analgesic and anti-neurodegenerative activities of certain PBD derivatives. researchgate.net
From a mechanistic standpoint, the rigid, three-dimensional structure of the PBD core makes it an attractive scaffold for designing molecules that could interact with specific protein receptors or enzymes in the central nervous system. researchgate.net For example, modifications could be designed to target neurotransmitter transporters of the Neurotransmitter Sodium Symporter (NSS) family, which are crucial for synaptic transmission and are implicated in various neurological conditions. pnas.org The goal of such research is to leverage the synthetic tractability of the PBD backbone to create novel chemical probes or therapeutic leads that act on neurological pathways, focusing on mechanisms like receptor activation or enzyme inhibition rather than DNA cross-linking. researchgate.net
The well-defined mechanism of PBDs makes them excellent tools for basic research into DNA damage and repair. By inducing a specific type of lesion—minor groove interstrand cross-links—PBDs can be used as probes to investigate how cells detect and respond to this form of damage. nih.govnih.gov
When cells are treated with a PBD dimer, researchers can study the activation and recruitment of specific DNA repair pathways. Studies have shown that cells deficient in key repair proteins are hypersensitive to PBDs. For example, cells lacking functional ERCC1, a critical component of the Nucleotide Excision Repair (NER) pathway, or XRCC2, which is involved in Homologous Recombination (HR), show significantly increased sensitivity to PBDs like SG3199. nih.govnih.gov This demonstrates that both NER and HR are involved in the repair of PBD-induced lesions. By using PBDs to induce damage in various genetic backgrounds, scientists can dissect the intricate network of proteins involved in maintaining genomic integrity. nih.govrsc.org
Development of PBD-Based Chemical Tools for Biological Pathway Modulation
The unique ability of pyrrolobenzodiazepines (PBDs) to bind within the minor groove of DNA and alkylate specific sequences has made them a valuable scaffold for the development of chemical tools designed to investigate and modulate complex biological pathways. nih.govnih.gov These tools leverage the potent and specific nature of the PBD-DNA interaction to initiate cellular responses, particularly the DNA Damage Response (DDR), allowing researchers to dissect these signaling cascades with high precision. aacrjournals.org The development of these molecular probes ranges from synthetic PBD monomers and dimers to sophisticated conjugates where the PBD unit is attached to a linker, such as in this compound, which incorporates a maleimidocaproyl (MC) linker for covalent attachment to other molecules. creative-biolabs.com
The fundamental mechanism that enables PBDs to function as biological tools is their capacity to form covalent adducts with the C2-amino group of guanine bases. adcreview.commdpi.com Synthetic PBD dimers, which tether two PBD units via a flexible linker, are particularly potent tools as they can form DNA interstrand cross-links, physically preventing DNA strand separation. oup.comcreative-biolabs.com This action creates a significant lesion that is a powerful trigger for cellular repair pathways. Because these cross-links produce minimal distortion of the DNA helix, they can be difficult for cellular repair machinery to recognize and remove, leading to a persistent signal that robustly activates downstream pathways. adcreview.com
A primary application of PBD-based tools is the controlled induction and subsequent study of the DNA Damage Response pathway. Research has demonstrated that upon treatment with PBD dimers, central DNA damage-sensing protein kinases—ATM, ATR, and DNA-PK—become activated via phosphorylation. aacrjournals.org This initial sensing event triggers a downstream signaling cascade, leading to the activation of checkpoint kinases Chk1 and Chk2. aacrjournals.org The activation of these kinases enforces cell cycle arrest, typically in the G2 phase, providing a window for the cell to attempt repair or be directed toward programmed cell death. aacrjournals.org By using PBDs to initiate this cascade, researchers can study the kinetics and interplay of these crucial signaling proteins.
Furthermore, PBDs are utilized as tools in synergistic studies to map dependencies and vulnerabilities within biological pathways. By combining a PBD-based tool with small-molecule inhibitors of specific DDR proteins (e.g., inhibitors of ATM, ATR, or DNA-PK), researchers can elucidate the roles of these individual components in processing PBD-induced DNA damage. Studies have shown that inhibiting these key kinases can enhance the effects of the PBD tool, confirming the pathway's involvement and identifying critical nodes for intervention. aacrjournals.org
The versatility of the PBD scaffold allows for rational design and chemical modification to create tailored tools for specific biological questions. The evolution from naturally occurring PBD monomers to synthetic dimers created agents with significantly enhanced potency and the ability to form interstrand cross-links. nih.govnih.gov More nuanced tools have been developed by comparing the cellular effects of bis-imine PBDs, which cross-link DNA, against mono-imine analogs that can only alkylate a single strand. aacrjournals.org This allows for the investigation of how cells respond to different forms of DNA damage. These chemical biology probes are instrumental in providing a deeper understanding of the cellular mechanisms governing genomic fidelity and cell fate decisions.
Interactive Data Tables
Table 1: Examples of PBD-Based Chemical Tools and Their Biological Interactions
| Tool Type / Example | Core Structure | Primary Biological Interaction | Pathway Modulated |
|---|---|---|---|
| PBD Dimer (e.g., SJG-136) | Two PBD units linked via a tether | Forms sequence-selective DNA interstrand cross-links in the minor groove. aacrjournals.org | DNA Damage Response, Cell Cycle Control |
| PBD Mono-imine Analog | A PBD dimer structure modified to have only one active imine moiety | Forms a single covalent adduct with a guanine base (mono-alkylation). aacrjournals.org | DNA Damage Response, DNA Repair Pathways |
| This compound | PBD dimer conjugated to a non-cleavable maleimidocaproyl (MC) linker | DNA interstrand cross-linking; linker allows for conjugation to targeting molecules. creative-biolabs.com | Targeted modulation of DNA Damage Response in specific cell populations |
| C8-Substituted PBD Monomers | Single PBD unit with modifications at the C8 position | Mono-alkylation of DNA; properties can be tuned by the C8 substituent. nih.govmdpi.com | DNA Damage Response, Transcription Factor Activity |
Table 2: Key Protein Kinases Modulated by PBD-Based Tools in the DNA Damage Response Pathway
| Protein Kinase | Role in Pathway | Interaction with PBD-Induced Damage |
|---|---|---|
| ATM (Ataxia-Telangiectasia Mutated) | Primary sensor of DNA double-strand breaks | Activated by phosphorylation following PBD-induced DNA lesions. aacrjournals.org |
| ATR (Ataxia-Telangiectasia and Rad3-Related) | Primary sensor of single-stranded DNA and replication stress | Activated by phosphorylation as part of the response to PBD-induced damage. aacrjournals.org |
| DNA-PK (DNA-Dependent Protein Kinase) | Sensor and key component of the non-homologous end joining (NHEJ) repair pathway | Activated by phosphorylation in response to PBD-induced DNA strand breaks. aacrjournals.org |
| Chk1 (Checkpoint Kinase 1) | Downstream effector kinase, primarily activated by ATR | Phosphorylated and activated following PBD treatment, leading to cell cycle arrest. aacrjournals.org |
| Chk2 (Checkpoint Kinase 2) | Downstream effector kinase, primarily activated by ATM | Phosphorylated and activated following PBD treatment, contributing to cell cycle arrest and apoptosis. aacrjournals.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| ATM kinase inhibitor (KU-60019) |
| ATR kinase inhibitor (VE-821) |
| Chk1/2 inhibitor (AZD7762) |
| Chk1/2 inhibitor (LY2603618) |
| DNA-PK inhibitor (NU-7441) |
| This compound |
| Pyrrolobenzodiazepine (PBD) |
| SGN-CD70A |
| SJG-136 (SG2000) |
Emerging Research Directions and Future Outlook for Mc Pbd Chemistry
Integration of Artificial Intelligence and Machine Learning in PBD Research
Key applications in PBD research include:
Predictive Modeling: ML algorithms, such as neural networks and random forests, can be trained on existing PBD analogue data to predict the DNA-binding affinity, cytotoxicity, and other biological activities of novel, unsynthesized compounds. nih.gov This allows chemists to prioritize the synthesis of molecules with the highest probability of desired activity.
De Novo Design: Generative AI models can design entirely new PBD scaffolds or linkers with optimized properties. These models can explore a vast chemical space to identify molecules with enhanced selectivity, improved physicochemical properties, or novel mechanisms of action. nih.gov
Synthesis Route Prediction: AI tools can analyze the complex structures of PBD analogues and propose efficient synthetic routes, potentially reducing the time and resources required for their chemical synthesis. nih.gov
Protein Structure Prediction: AI systems like AlphaFold can predict the three-dimensional structures of proteins with high accuracy. ebi.ac.uk This is particularly relevant for designing PBD-based probes that target non-DNA molecules, such as protein-protein interaction domains, by enabling structure-based drug design. mdpi.com
| AI/ML Application | Potential Impact on PBD Research | Relevant Techniques |
| Predictive Analytics | Forecast biological activity and physicochemical properties of novel PBD analogs before synthesis. | Quantitative Structure-Activity Relationship (QSAR), Random Forests, Support Vector Machines. nih.govmdpi.com |
| De Novo Molecular Design | Generate novel PBD scaffolds and linkers with tailored properties (e.g., enhanced selectivity, reduced off-target effects). | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |
| Synthesis Planning | Optimize and predict efficient chemical synthesis routes for complex PBD constructs. | Retrosynthesis prediction algorithms. nih.gov |
| Structural Biology | Predict the 3D structure of protein targets for the design of non-DNA interacting PBD probes. | AlphaFold, RoseTTAFold. ebi.ac.uk |
Advancements in Stereocontrolled Synthesis of Complex PBD Analogs
The biological activity of PBDs is intrinsically linked to their three-dimensional structure, with the (S)-chirality at the C11a position being critical for their fit within the DNA minor groove. nih.gov Consequently, the development of robust methods for stereocontrolled synthesis is paramount for creating novel and effective PBD analogs. Research in this area is focused on achieving high levels of precision in installing and maintaining the correct stereochemistry throughout multi-step synthetic sequences.
Recent advancements include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis to control stereochemical outcomes. nih.govacs.org For instance, rhodium-catalyzed asymmetric conjugate additions are being explored for the kinetic resolution of racemic intermediates, providing access to enantiopure P-stereogenic phosphindane derivatives, a strategy that could be adapted for PBD precursors. nih.gov Furthermore, protein engineering is enabling the development of tailored biocatalysts, such as engineered alcohol dehydrogenases, that can perform stereoselective transformations with high precision, offering a greener and more efficient alternative to traditional chemical methods. acs.orgacs.org These sophisticated synthetic strategies are crucial for building complex PBD dimers and conjugates where multiple chiral centers must be controlled. researchgate.net
Novel Linker Chemistries and Their Impact on PBD Delivery in Research Constructs
In constructs like MC-Pbd, the linker is a critical component that connects the PBD payload to a delivery vehicle, most commonly an antibody in an antibody-drug conjugate (ADC). creative-biolabs.com The linker's chemical nature profoundly influences the stability, solubility, and payload-release mechanism of the entire construct. nih.govresearchgate.net The field is moving beyond simple, passive linkers to design "smart" linkers with finely tuned properties.
Cleavable vs. Non-cleavable Linkers: While this compound utilizes a non-cleavable linker, which relies on the complete degradation of the antibody to release the payload, extensive research is being conducted on cleavable linkers. creative-biolabs.comnih.gov These include linkers sensitive to the low pH or high protease concentrations within tumor cell lysosomes (e.g., Val-Cit linkers) or linkers that can be cleaved by specific enzymes. acs.org The choice of linker strategy impacts the mechanism of action and potential for off-target effects.
Stability Enhancement: A significant challenge in linker chemistry is ensuring the stability of the conjugate in systemic circulation to prevent premature payload release. nih.gov The retro-Michael reaction can lead to drug loss from traditional maleimide-based linkers. nih.gov To address this, novel maleimide (B117702) derivatives, such as N-phenyl maleimide, are being developed to create more stable thiosuccinimide linkages through enhanced hydrolysis. nih.gov
| Linker Type | Release Mechanism | Key Characteristics | Example |
| Non-Cleavable | Proteolytic degradation of the antibody in the lysosome. | High stability in circulation; payload released with amino acid residue(s) attached. | MC (Maleimidocaproyl) creative-biolabs.com |
| Enzyme-Cleavable | Cleavage by specific lysosomal enzymes (e.g., Cathepsin B). | Designed for intracellular release; sensitive to tumor microenvironment. | Valine-Citulline (VC) acs.org |
| Disulfide Linkers | Reduction in the intracellular environment. | Exploits the difference in redox potential between extracellular and intracellular spaces. | SPDB |
| pH-Sensitive Linkers | Hydrolysis in the acidic environment of endosomes/lysosomes. | Triggers payload release upon internalization into acidic compartments. | Hydrazones |
Multiscale Modeling Approaches for Comprehensive PBD System Understanding
To gain a deeper, systems-level understanding of how PBDs function, researchers are turning to multiscale modeling. This approach integrates computational techniques across different spatial and temporal scales to create a holistic picture of a PBD's journey from systemic administration to its ultimate molecular interaction. frontiersin.orgstanford.edu Such models bridge the gap between atomic-level detail and cellular-level consequences.
A multiscale modeling cascade for a PBD construct might include:
Quantum Mechanics (QM): At the finest scale, QM methods can be used to study the electronic structure of the PBD's imine group and model the covalent bond formation with the N2 of guanine (B1146940).
Molecular Dynamics (MD): Classical MD simulations can model the non-covalent binding of the PBD in the DNA minor groove, the stability of the resulting covalent adduct, and how the adduct influences DNA structure and dynamics over nanoseconds to microseconds. nih.gov These simulations are crucial for understanding the sequence selectivity of different PBD analogs.
Coarse-Grained (CG) Modeling: CG models can simulate larger systems, such as a PBD-ADC interacting with a cell membrane or trafficking through cellular compartments, over longer timescales.
Systems Biology Models: At the highest level, ordinary differential equation (ODE)-based models can describe the pharmacokinetics of the PBD construct within an organism, integrating data on absorption, distribution, metabolism, and excretion. frontiersin.org
By connecting these different levels of simulation, researchers can better predict how subtle changes in the chemical structure of a PBD or its linker will affect its ultimate biological activity. unipd.it
Discovery of Non-DNA Interacting PBD-Based Molecular Probes
While the vast majority of PBD research has focused on their DNA-interactive properties, a fascinating new direction is the repurposing of the PBD scaffold to create molecular probes that target other biomolecules. nih.gov The rigid, three-dimensional structure of the PBD core makes it an attractive scaffold for presenting functional groups in a well-defined spatial orientation, enabling specific interactions with targets other than DNA, such as proteins. ebi.ac.uk
A key strategy involves modifying the PBD core to remove its DNA-alkylating ability (e.g., by reducing the imine or carbinolamine) and introducing new functionalities, particularly at the C8 position. nih.gov This approach leverages the synthetic accessibility of the PBD skeleton while redirecting its binding preference. A notable example is the development of inhibitors targeting the Polo-box domain (PBD) of Polo-like kinase 1 (PLK1), a protein-protein interaction target involved in cell cycle regulation. mdpi.com In this context, the PBD acronym refers to the protein domain, not the chemical compound, but inhibitors have been developed that utilize the pyrrolobenzodiazepine chemical scaffold. mdpi.com This demonstrates the potential for the PBD chemical class to serve as a foundation for developing inhibitors of protein-protein interactions or as probes for exploring the functions of understudied proteins. researchgate.net
Challenges and Opportunities in Translational Research of PBD Scaffolds
Translating a chemical scaffold from a laboratory curiosity to a widely used research tool or therapeutic precursor presents significant chemical challenges and opportunities. For PBDs, the focus is on chemical innovation to overcome inherent limitations and unlock new potential. nih.gov
Challenges:
Exploring Chemical Space: The universe of potential PBD analogs is vast. nih.gov A primary challenge is the development of high-throughput synthesis and screening platforms to efficiently explore this chemical space and identify molecules with novel properties.
Improving Physicochemical Properties: Many potent PBDs are highly hydrophobic, which can lead to challenges with solubility and aggregation, particularly when conjugated to antibodies. acs.org Chemical strategies are needed to improve the drug-like properties of the PBD core and its linkers without compromising activity.
Developing Orthogonal Conjugation Chemistries: As PBDs are incorporated into more complex bioconjugates, there is a need for new bioorthogonal ligation reactions that allow for precise, site-specific attachment of the PBD-linker unit to its delivery vehicle under mild, aqueous conditions.
Opportunities:
Scaffold Diversification: There is a significant opportunity to design and synthesize novel PBD-inspired scaffolds that retain the desirable shape and rigidity of the core but possess entirely new functionalities or target specificities. ebi.ac.uk
Multi-Payload Constructs: Chemical innovation could enable the creation of constructs carrying both a PBD and a secondary agent with a different mechanism of action, potentially leading to synergistic effects or the ability to overcome resistance mechanisms.
Targeted Covalent Inhibition: By modifying the electrophilic "warhead" of the PBD, it may be possible to design targeted covalent inhibitors for non-DNA targets, such as specific amino acid residues in an enzyme's active site, combining the selectivity of the scaffold with the durability of a covalent bond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
